Triethylamine hydrobromide
Overview
Description
Triethylamine hydrobromide is a chemical compound with the molecular formula C6H16BrN. It is a white to off-white crystalline powder that is highly soluble in water, alcohol, and chloroform. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Triethylamine hydrobromide is primarily used as a reagent in chemical syntheses . It is involved in the preparation of various compounds, such as dimethyl -alfa-diethylaminomaleate . The primary targets of this compound are the reactants it interacts with during these chemical reactions .
Mode of Action
This compound acts as a nucleophile, attracted to positive or slightly positive parts of other molecules or ions . It reacts with halogenoalkanes, acyl chlorides, and acid anhydrides . In the presence of oxygen, it can react with 2-bromo-1-ethylpyridinium bromide to produce N-ethyl-2-pyridone, triethylamine N-oxide, and the hydrobromide salt of triethylamine .
Biochemical Pathways
Triethylamine, a related compound, is known to be involved in several functional materials that require π–conjugation . It’s also worth noting that this compound can lead to unexpected peptide modifications when added to buffered solutions of peptides .
Biochemical Analysis
Biochemical Properties
Triethylamine hydrobromide plays a significant role in biochemical reactions, particularly as a catalyst and a reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine . This interaction is crucial in studying the effects of acetylcholine on neurotransmission.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neuronal cells by modulating the levels of neurotransmitters. Additionally, this compound can impact the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition results in increased levels of acetylcholine, which can enhance neurotransmission. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission by inhibiting acetylcholinesterase, leading to improved cognitive function in animal models . At high doses, this compound can cause toxic effects, including respiratory distress and neurotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism. It interacts with enzymes such as acetylcholinesterase and monoamine oxidase, affecting the levels of neurotransmitters like acetylcholine and serotonin . These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular function and physiology.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the compound can accumulate in specific tissues, such as the brain, where it exerts its effects on neurotransmission and cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the synaptic cleft. Its activity and function can be influenced by its localization, as it interacts with enzymes and proteins in these compartments . The compound’s subcellular localization is essential for understanding its mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylamine hydrobromide can be synthesized through the reaction of triethylamine with hydrobromic acid. The process involves mixing equimolar portions of triethylamine and an aqueous solution of hydrobromic acid in acetone, followed by cooling to precipitate the salt. The precipitated salt is then washed with anhydrous acetone and dried under vacuum .
Industrial Production Methods: In industrial settings, this compound is produced by reacting triethylamine with hydrobromic acid in a controlled environment. The reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Triethylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Oxidation Reactions: It can be oxidized to form triethylamine N-oxide.
Reduction Reactions: It can be reduced under specific conditions to form different amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl halides. The reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or molecular oxygen are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various alkylated or acylated amines.
Oxidation Reactions: The major product is triethylamine N-oxide.
Reduction Reactions: Products include different amine derivatives depending on the specific reaction conditions.
Scientific Research Applications
Triethylamine hydrobromide has a wide range of applications in scientific research:
Biology: It is used in the synthesis of various biologically active compounds and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Triethylamine: A related compound with similar nucleophilic properties but without the hydrobromide component.
Diethylamine: Another amine with similar reactivity but different steric and electronic properties.
Trimethylamine: A smaller amine with similar basicity but different solubility and volatility characteristics.
Uniqueness: Triethylamine hydrobromide is unique due to its combination of triethylamine’s nucleophilicity and the hydrobromide ion’s ability to stabilize the compound. This makes it particularly useful in specific organic synthesis reactions where both nucleophilicity and stability are required .
Properties
IUPAC Name |
N,N-diethylethanamine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTLTGGGUQIRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883519 | |
Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-70-4 | |
Record name | Triethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is triethylamine hydrobromide typically formed in the context of organic synthesis?
A: this compound is often observed as a byproduct in reactions utilizing triethylamine as a base to capture liberated hydrogen bromide (HBr). For instance, in the synthesis of Br-PEG-Br macroinitiator, triethylamine reacts with 2-bromoisobutyryl bromide (BIBB) to form the desired product and this compound. [] This salt is typically insoluble in the reaction solvent and precipitates out, allowing for easy separation from the desired product.
Q2: Can you provide an example of how this compound is separated from the reaction mixture in organic synthesis?
A: In the synthesis of Br-PEG-Br, this compound, being less soluble in diethyl ether, is easily separated by precipitation. After completion of the reaction, the reaction mixture is typically filtered to remove this compound, washed, and further purified by recrystallization. []
Q3: Are there any studies that investigate the potential environmental impact of this compound?
A: While the provided research papers do not delve into the specific environmental impact of this compound, one study highlights the formation of this compound alongside other compounds when triethylamine is irradiated with gamma rays in the presence of bromobenzene. [] This finding suggests the need for further investigation into the potential environmental consequences of processes generating this compound, particularly in the context of radioactive waste management and potential for environmental contamination.
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